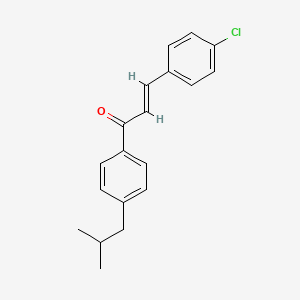
7-Octadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Octadecenoic acid is a natural product found in Calotropis procera with data available.
Scientific Research Applications
Oxidized Derivatives of Linoleic Acid and Inflammation
Linoleic acid, a polyunsaturated fatty acid, when oxidized, results in various derivatives including hydroxyoctadecadienoic acids and others. These derivatives play a critical role in the regulation of inflammatory processes related to metabolic syndrome and cancer. The derivatives affect numerous metabolic and inflammatory pathways, demonstrating both beneficial and detrimental effects, which makes their exact role in the progression of certain disorders complex and multifaceted. Understanding these derivatives at different stages of a disorder's development is vital, and novel pharmacological approaches could potentially regulate inflammation beneficially (Vangaveti et al., 2016).
Renewable Resources in Coatings Technology
The use of 7-Octadecenoic acid and its derivatives is significant in the development of more environment-friendly paints and coatings. The research includes the application of plant proteins and vegetable oils in coating systems. Notably, certain oils like Euphorbia lagascae and Vernonia galamensis are rich in epoxy fatty acids (like 9c,12,13 epoxy-octadecenoic acid) that can be used as reactive diluents, showcasing the potential of these fatty acids in the coatings industry (Derksen, Cuperus, & Kolster, 1996).
Trans Fatty Acids in Health and Analysis
While not directly related to 7-Octadecenoic acid, the review on trans fatty acids, especially trans-octadecenoic acids, highlights the complex nature of fatty acids in health. The review discusses the physiological effects, analytical methods, incidence in edible fats, and intake rates of trans fatty acids. It emphasizes the need for further nutritional studies and a balanced discussion that does not neglect the comparison with saturated fatty acids (Precht & Molkentin, 1995).
Colonic Anti-inflammatory Mechanisms of Conjugated Linoleic Acid
Conjugated linoleic acid, consisting of various isomers of octadecadienoic acid, has shown potential in reducing inflammation, particularly in relation to inflammatory bowel disease. The review discusses the anti-inflammatory mechanisms of CLA and its effects on eicosanoid synthesis and PPAR activity. This understanding might lead to novel nutritional therapies for enteric inflammation (Bassaganya-Riera, Hontecillas, & Beitz, 2002).
properties
CAS RN |
14122-42-0 |
|---|---|
Product Name |
7-Octadecenoic acid |
Molecular Formula |
Cl6Rh.3K |
Molecular Weight |
0 |
IUPAC Name |
(E)-octadec-7-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)/b12-11+ |
SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O |
synonyms |
7-Octadecenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B1170112.png)
